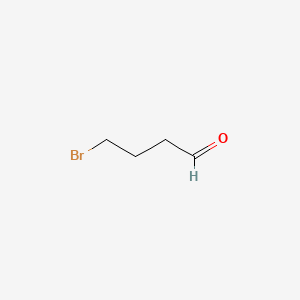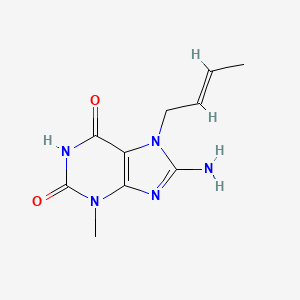
4-bromobutanal
Overview
Description
4-bromobutanal is an organic compound with the chemical formula C4H7BrO. It is a colorless to pale yellow liquid that belongs to the aldehyde group of organic compounds. This compound is of interest to chemists due to its versatile properties and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-bromobutanal can be synthesized through several methods:
Oxidation of 4-Bromo-1-butanol: This method involves the oxidation of 4-bromo-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.
Halogenation of Butyraldehyde: Another method involves the halogenation of butyraldehyde with bromine under controlled conditions to yield 4-bromobutyraldehyde.
Industrial Production Methods: In industrial settings, 4-bromobutyraldehyde is typically produced through the halogenation of butyraldehyde followed by purification processes to ensure high purity and yield .
Chemical Reactions Analysis
4-bromobutanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: 4-Bromobutyric acid.
Reduction: 4-Bromo-1-butanol.
Substitution: Various substituted butyraldehyde derivatives.
Scientific Research Applications
4-bromobutanal has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of surfactants, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromobutyraldehyde involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
4-bromobutanal can be compared with other similar compounds such as:
Butyraldehyde (C4H8O): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Chlorobutyraldehyde (C4H7ClO): Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Bromo-1-butanol (C4H9BrO): The alcohol analog of 4-bromobutyraldehyde, used in different types of reactions due to the presence of the hydroxyl group
These comparisons highlight the unique reactivity and applications of 4-bromobutyraldehyde in various fields of research and industry.
Properties
IUPAC Name |
4-bromobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZKVJMOEKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191991 | |
| Record name | 4-Bromobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38694-47-2 | |
| Record name | 4-Bromobutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38694-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038694472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 4-Bromobutanal in natural product synthesis?
A1: this compound plays a crucial role in the synthesis of tetraponerine alkaloids. These alkaloids exhibit interesting biological activities, making them attractive targets for synthetic chemists. [, , ] In the final step of synthesizing the tricyclic skeleton of tetraponerines, diamines react with this compound. This reaction results in the formation of the characteristic tricyclic structure found in all eight tetraponerine alkaloids (T1-T8). [, ]
Q2: Are there alternative synthetic routes to tetraponerines that utilize different reagents?
A2: Yes, researchers have developed alternative synthetic strategies for tetraponerines that don't rely on this compound. One such approach involves the use of indium-mediated aminoallylations with chiral N-tert-butylsulfinamide. This method allows for the stereocontrolled construction of the tetraponerine core structure. Depending on the desired ring size of the final product, either this compound or 5-Bromopentanal can be employed in the initial aminoallylation step. []
Q3: Besides tetraponerines, are there other applications of this compound in alkaloid synthesis?
A3: Yes, this compound is a versatile reagent applicable to the synthesis of other alkaloid classes. For example, it acts as a starting point for the enantioselective synthesis of chiral α-disubstituted β-homoprolines. [] These compounds are structurally similar to proline, an amino acid crucial for protein structure and function. The synthetic route utilizes this compound-derived chiral N-tert-butanesulfinyl imines, highlighting the compound's utility in constructing diverse nitrogen-containing heterocycles. []
Q4: The research mentions "diastereoselective" and "enantioselective" synthesis. What do these terms mean in this context?
A4: These terms relate to the control of three-dimensional structure in molecules. "Diastereoselective" means the reaction favors the formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. [] "Enantioselective" refers to preferentially forming one enantiomer over its mirror image. Enantiomers have identical physical properties except for how they interact with polarized light. [] In the context of these papers, achieving specific diastereomers and enantiomers of the target alkaloids is crucial because different stereoisomers can exhibit vastly different biological activities.
Q5: What are the implications of achieving a "general synthesis" for natural products like tetraponerines?
A5: Developing a general synthetic methodology for a class of natural products has significant implications for research and potential applications. [] It allows for the efficient production of not only the naturally occurring compounds but also a variety of analogs - structurally similar molecules. This is powerful for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)




![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)


![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)


![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
